![molecular formula C14H14O2 B14440091 1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione CAS No. 76514-18-6](/img/structure/B14440091.png)
1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione is a complex organic compound characterized by its unique cyclopropane ring fused to a naphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione typically involves the reaction of 2-chloro-3-methyl-1,4-naphthoquinone with the anion of ethyl cyanoacetate. This reaction leads to the formation of two epimeric fused-ring cyclopropane compounds, characterized as exo- and endo-1-cyano-1-ethoxycarbonyl-1a-methyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. Typically, such compounds are produced in research laboratories under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, cyanides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1a,7a-Dimethyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione: Similar in structure but with different substituents, leading to variations in chemical properties and reactivity.
1H-Cyclopropa[a]naphthalene, 1a,2,3,5,6,7,7a,7b-octahydro-1,1,7,7a-tetramethyl-: Another cyclopropane-fused naphthalene compound with distinct stereochemistry and applications.
Uniqueness
1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione is unique due to its specific propyl substituent and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
76514-18-6 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1a-propyl-1,7a-dihydrocyclopropa[b]naphthalene-2,7-dione |
InChI |
InChI=1S/C14H14O2/c1-2-7-14-8-11(14)12(15)9-5-3-4-6-10(9)13(14)16/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
LGBNDIGTIOQOFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CC1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



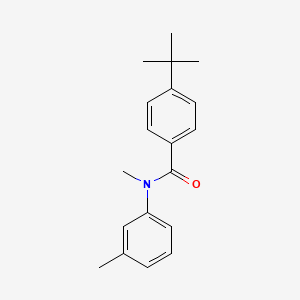
![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)
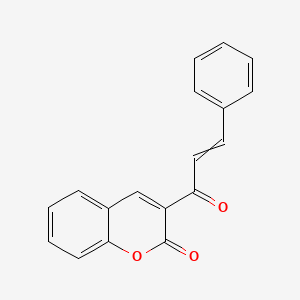
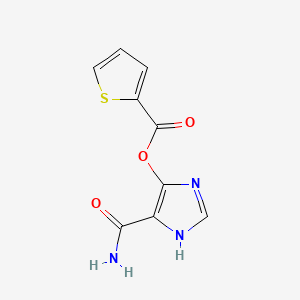
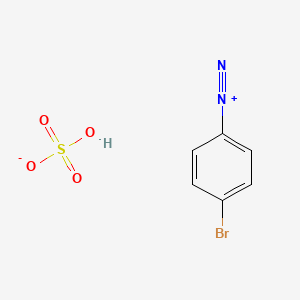

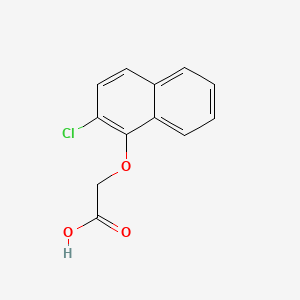

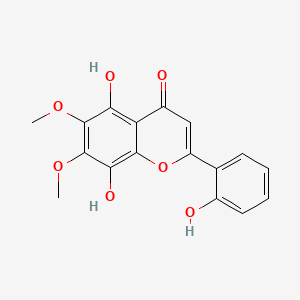
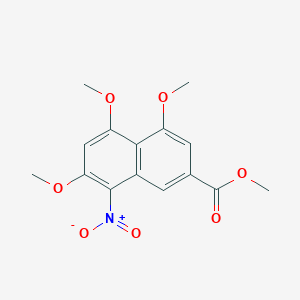
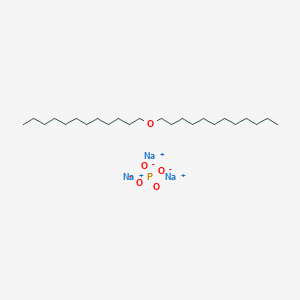
![4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14440086.png)
